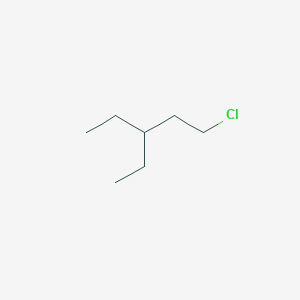
1-Chloro-3-ethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of haloalkanes, which are alkanes containing one or more halogen atoms. This compound is characterized by a chlorine atom attached to the third carbon of a pentane chain, which also has an ethyl group attached to the same carbon.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While haloalkanes are generally resistant to oxidation, they can be reduced to alkanes using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases like sodium hydroxide for substitution and elimination reactions, and reducing agents for reduction reactions. The major products formed from these reactions include alcohols, alkenes, and alkanes.
Applications De Recherche Scientifique
1-Chloro-3-ethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While specific applications in biology and medicine are limited, haloalkanes like this compound are often studied for their potential biological activity and interactions with biomolecules.
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including solvents, plasticizers, and pharmaceuticals
Mécanisme D'action
The mechanism by which 1-Chloro-3-ethylpentane exerts its effects primarily involves its reactivity as a haloalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic substitution and elimination .
Comparaison Avec Des Composés Similaires
1-Chloro-3-ethylpentane can be compared with other similar compounds, such as:
3-Chloro-3-methylpentane: Similar in structure but with a methyl group instead of an ethyl group.
1-Chloro-2-ethylpentane: The chlorine atom is attached to a different carbon in the chain.
2-Chloro-3-ethylpentane: The chlorine atom is attached to the second carbon instead of the third.
These compounds share similar chemical properties but differ in their reactivity and physical properties due to the variations in their molecular structure.
Propriétés
Formule moléculaire |
C7H15Cl |
|---|---|
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
1-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
NDIRZBJZIKNIEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



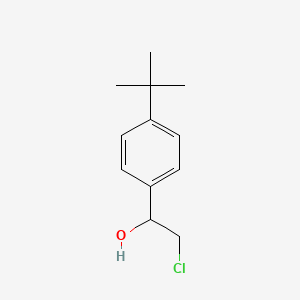
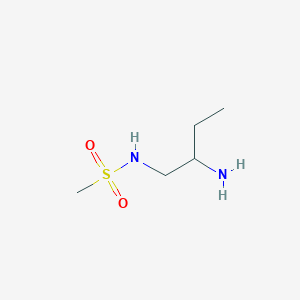

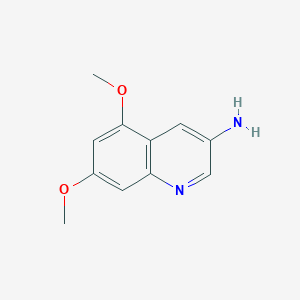
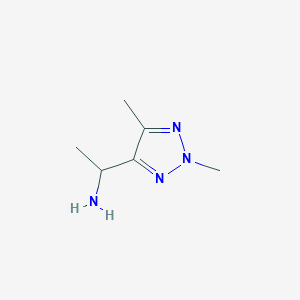
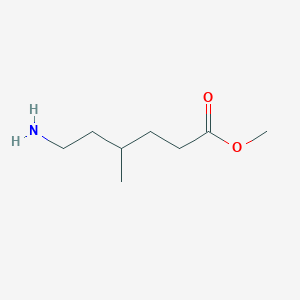
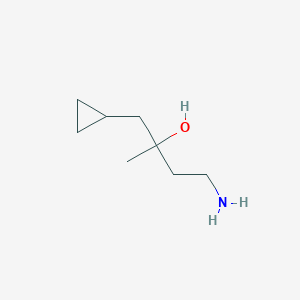
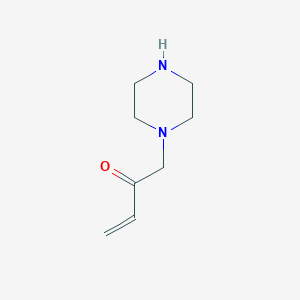
![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
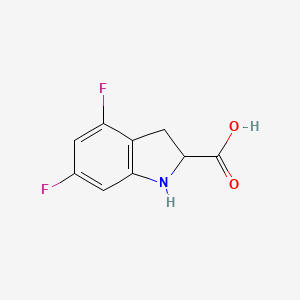
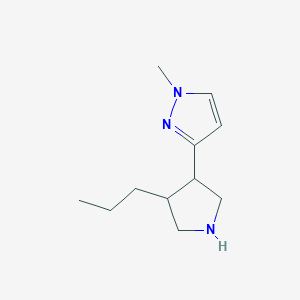
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

